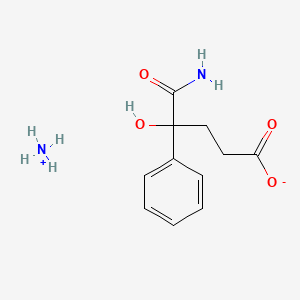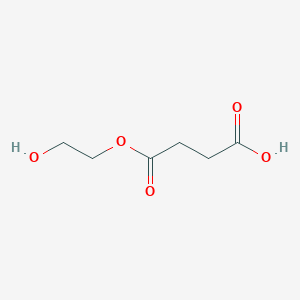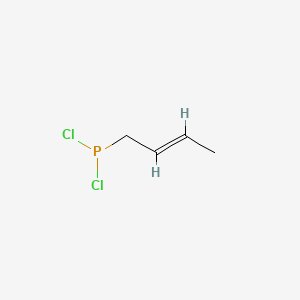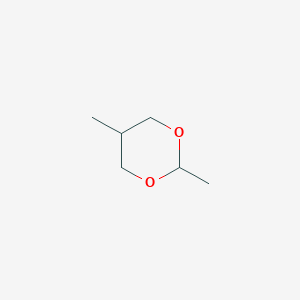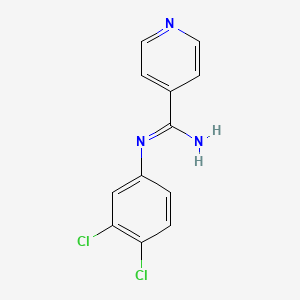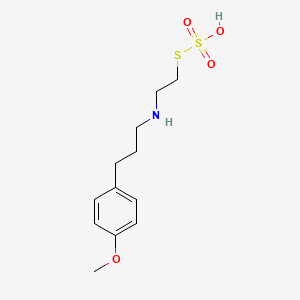![molecular formula C6F12S4 B14706917 Tetrakis[(trifluoromethyl)sulfanyl]ethene CAS No. 13003-40-2](/img/structure/B14706917.png)
Tetrakis[(trifluoromethyl)sulfanyl]ethene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tetrakis[(trifluoromethyl)sulfanyl]ethene: is a chemical compound with the molecular formula C6F12S4 It is characterized by the presence of four trifluoromethylsulfanyl groups attached to an ethene backbone
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Tetrakis[(trifluoromethyl)sulfanyl]ethene involves the reaction of ethene with trifluoromethylsulfanyl groups under specific conditions. One common method includes the use of radical trifluoromethylation, where trifluoromethyl radicals are generated and added to the ethene backbone . This process typically requires the presence of a radical initiator and specific reaction conditions to ensure the successful addition of the trifluoromethylsulfanyl groups.
Industrial Production Methods: Industrial production of this compound may involve large-scale radical trifluoromethylation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to produce the compound on an industrial scale .
化学反应分析
Types of Reactions: Tetrakis[(trifluoromethyl)sulfanyl]ethene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the trifluoromethylsulfanyl groups to other functional groups.
Substitution: The trifluoromethylsulfanyl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride or potassium tert-butoxide.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule .
科学研究应用
Chemistry: Tetrakis[(trifluoromethyl)sulfanyl]ethene is used as a building block in organic synthesis.
Biology and Medicine: In biological research, the compound’s derivatives are studied for their potential as enzyme inhibitors or pharmaceutical agents. The trifluoromethylsulfanyl group can improve the bioavailability and metabolic stability of drug candidates .
Industry: In the industrial sector, this compound is used in the development of advanced materials, including polymers and coatings. Its unique properties can enhance the performance and durability of these materials .
作用机制
The mechanism by which Tetrakis[(trifluoromethyl)sulfanyl]ethene exerts its effects involves the interaction of its trifluoromethylsulfanyl groups with molecular targets. These interactions can influence the compound’s reactivity and stability, making it a valuable tool in various chemical reactions. The molecular pathways involved depend on the specific application and the nature of the target molecules .
相似化合物的比较
Tetra(thienyl)ethene: Known for its photochromic properties and used in materials science.
Trifluoromethylated Aromatic Compounds: These compounds share the trifluoromethyl group and are used in pharmaceuticals and agrochemicals.
Uniqueness: Tetrakis[(trifluoromethyl)sulfanyl]ethene is unique due to the presence of four trifluoromethylsulfanyl groups, which impart distinct chemical properties. This makes it particularly valuable in applications requiring high stability and reactivity .
属性
CAS 编号 |
13003-40-2 |
|---|---|
分子式 |
C6F12S4 |
分子量 |
428.3 g/mol |
IUPAC 名称 |
1,1,2,2-tetrakis(trifluoromethylsulfanyl)ethene |
InChI |
InChI=1S/C6F12S4/c7-3(8,9)19-1(20-4(10,11)12)2(21-5(13,14)15)22-6(16,17)18 |
InChI 键 |
XPWHDJLYQXGXEO-UHFFFAOYSA-N |
规范 SMILES |
C(=C(SC(F)(F)F)SC(F)(F)F)(SC(F)(F)F)SC(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



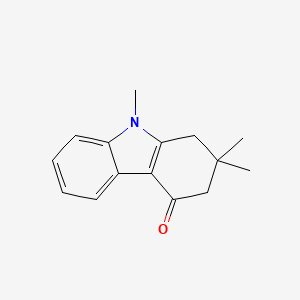

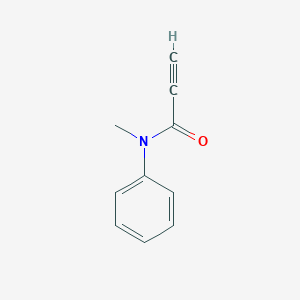
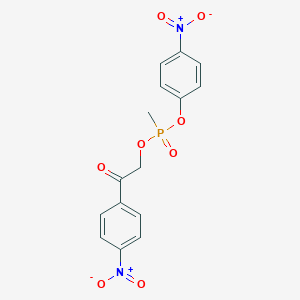

pentasilolane](/img/structure/B14706902.png)
